molecular formula C16H13NO3 B14469423 N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide CAS No. 67498-64-0

N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B14469423
CAS No.: 67498-64-0
M. Wt: 267.28 g/mol
InChI Key: DVEQMZMURRRUQT-UHFFFAOYSA-N
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Description

N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide is an organic compound with a complex structure that includes a benzofuran ring and a hydroxyphenyl group

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.

Scientific Research Applications

N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs like 2-acetamidophenol and N-(2-hydroxyphenyl)acetamide.

Biological Activity

N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzofuran moiety and a hydroxyphenyl group. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{15}NO_2. Its structure comprises an acetamide functional group attached to a benzofuran scaffold, which is further substituted with a 2-hydroxyphenyl group. This configuration enhances its potential biological activities, particularly in pharmacological contexts.

Biological Activities

Research has indicated that compounds containing benzofuran derivatives exhibit a range of pharmacological properties, including:

  • Anti-inflammatory Activity : The presence of the hydroxyphenyl group may enhance anti-inflammatory effects through the inhibition of pro-inflammatory mediators.
  • Antioxidant Properties : The compound may scavenge free radicals, thus protecting cells from oxidative stress.
  • Anticancer Effects : Preliminary studies suggest that this compound could interact with specific enzymes or receptors involved in cancer pathways, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of pro-inflammatory mediators
AntioxidantScavenging of free radicals
AnticancerInteraction with enzymes/receptors in cancer pathways

Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : In vitro assays demonstrated that this compound exhibits significant inhibition against various enzymes involved in metabolic pathways, suggesting its potential in drug design for metabolic disorders.
  • Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to target proteins, which could enhance its therapeutic efficacy. These findings were supported by molecular dynamics simulations that evaluated the stability of the compound-protein interactions .
  • Comparative Analysis : The compound was compared with other structurally similar compounds to assess its relative biological activity. For example, derivatives lacking the hydroxyphenyl substitution showed reduced activity, highlighting the importance of this functional group in enhancing biological effects.

Case Study: Anticancer Activity

A notable study focused on the anticancer properties of this compound against various cancer cell lines. The results indicated:

  • Cell Viability Assays : The compound significantly reduced cell viability in breast and colon cancer cell lines at micromolar concentrations.
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Properties

CAS No.

67498-64-0

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

N-[2-(2-hydroxyphenyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C16H13NO3/c1-10(18)17-15-12-7-3-5-9-14(12)20-16(15)11-6-2-4-8-13(11)19/h2-9,19H,1H3,(H,17,18)

InChI Key

DVEQMZMURRRUQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC=CC=C3O

Origin of Product

United States

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